4-Methylpyrazole

Alcohol Dehydrogenase Inhibition Constant Enzyme Kinetics

Choose 4-Methylpyrazole for its unparalleled potency (ADH Ki=0.09 µM) and favorable safety margin, making it the definitive standard of care for methanol/ethylene glycol poisoning research. Unlike ethanol, it avoids CNS depression, and unlike unsubstituted pyrazole, it eliminates organ toxicity concerns. Ideal for ADH/CYP2E1 pathway dissection and acetaminophen overdose adjunct therapy studies.

Molecular Formula C4H6N2
Molecular Weight 82.10 g/mol
CAS No. 7554-65-6
Cat. No. B1673528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpyrazole
CAS7554-65-6
Synonyms4 Methylpyrazole
4 Methylpyrazole Monohydrochloride
4-methylpyrazole
4-methylpyrazole monohydrochloride
Antizol
fomepizole
Molecular FormulaC4H6N2
Molecular Weight82.10 g/mol
Structural Identifiers
SMILESCC1=CNN=C1
InChIInChI=1S/C4H6N2/c1-4-2-5-6-3-4/h2-3H,1H3,(H,5,6)
InChIKeyRIKMMFOAQPJVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.59e+02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpyrazole (Fomepizole): A Quantifiable Superior Competitive Inhibitor of Alcohol Dehydrogenase for Toxic Alcohol Poisoning


4-Methylpyrazole (4-MP), commonly known as fomepizole, is a potent and competitive inhibitor of the enzyme alcohol dehydrogenase (ADH). Its primary and well-documented clinical application is as a targeted antidote for confirmed or suspected poisoning by methanol or ethylene glycol, where it effectively blocks the metabolic pathway responsible for generating toxic metabolites [1]. Fomepizole's therapeutic value is rooted in its quantifiably higher affinity for ADH compared to the historical antidote, ethanol, and its improved safety and pharmacokinetic profile [2].

Why Substituting 4-Methylpyrazole with Generic Ethanol or Pyrazole is Clinically and Operationally Unsound


In the context of toxic alcohol poisoning, in-class compounds like ethanol or the parent molecule pyrazole cannot be simply interchanged with 4-methylpyrazole due to fundamental and quantifiable differences in their mechanism, potency, and safety. Ethanol, while also an ADH substrate, is a vastly less potent inhibitor, requiring high serum concentrations that induce central nervous system depression and require intensive care monitoring [1]. Conversely, the unsubstituted pyrazole exhibits a significantly higher toxicity profile, with documented teratogenicity and organ toxicity, rendering it unsuitable for therapeutic use [2]. These disparities necessitate the specific selection of 4-methylpyrazole, which offers a unique combination of high inhibitory potency and a favorable safety margin, as detailed in the quantitative evidence below.

Quantitative Evidence for 4-Methylpyrazole (Fomepizole) Superiority: A Comparator-Based Guide


Superior ADH Binding Affinity vs. Ethanol and Pyrazole: A 6-Fold to 8000-Fold Advantage

4-Methylpyrazole demonstrates a dramatically higher affinity for alcohol dehydrogenase (ADH) compared to ethanol and pyrazole, its primary therapeutic and chemical comparators. Its Ki value against human liver ADH is 0.09 µM, making it 6-fold more potent than pyrazole (Ki = 0.54 µM) and approximately 8000-fold more potent than ethanol, which acts as a competitive substrate rather than a high-affinity inhibitor [1][2]. This massive difference in affinity translates directly to clinical efficacy.

Alcohol Dehydrogenase Inhibition Constant Enzyme Kinetics

Clinically Relevant CYP2E1 Inhibition with an IC50 of 1.8 µM

Beyond ADH, 4-methylpyrazole is a potent inhibitor of cytochrome P450 2E1 (CYP2E1), with a reported IC50 of 1.8 µM (95% CI: 0.9 to 2.7 µM) [1]. This is a key differentiator from ethanol and pyrazole, as CYP2E1 is responsible for the bioactivation of certain toxins, such as converting acetaminophen (APAP) into its hepatotoxic metabolite NAPQI. Its potency is comparable to phenethyl isothiocyanate (IC50=1.2 µM) and is orders of magnitude lower than other known CYP2E1 substrates like dimethylnitrosamine (IC50=230 µM) [1].

CYP2E1 Cytochrome P450 IC50 Acetaminophen Toxicity

Favorable and Manageable Human Pharmacokinetics Enabling Simplified Dosing

The pharmacokinetic profile of 4-methylpyrazole in humans is well-characterized and offers significant practical advantages over ethanol infusion. In patients, a 10 mg/kg dose maintains plasma concentrations always above the minimal active level of 0.8 µg/mL (range: 1.4 - 21.6 µg/mL) [1]. Its elimination half-life is approximately 14.5 ± 3 hours, which is considerably longer than ethanol, allowing for intermittent (e.g., every 12 hours) rather than continuous infusion [1][2]. Furthermore, oral administration yields a bioavailability of ~100%, making it interchangeable with the IV route without dose adjustment [3].

Pharmacokinetics Half-Life Bioavailability Clinical Trial

In Vivo Efficacy in Preventing Ethylene Glycol-Induced Renal Failure

4-Methylpyrazole has demonstrated high in vivo efficacy in a controlled animal model of ethylene glycol (EG) poisoning. In dogs given a lethal dose of EG (10.6 g/kg), treatment with 4-MP starting 5 hours post-ingestion resulted in 100% recovery without any renal impairment [1]. When treatment was delayed to 8 hours post-ingestion, 2 out of 6 dogs (33%) developed acute renal failure, highlighting the importance of timely administration but also confirming the compound's robust protective effect [1]. This is a stark contrast to untreated controls, which would have universally succumbed to renal failure.

Ethylene Glycol In Vivo Efficacy Renal Protection Animal Model

Favorable Safety Profile: No Toxicity in Healthy Human Volunteers in Controlled Studies

In a placebo-controlled, double-blind, multiple-dose study in healthy human volunteers, 4-methylpyrazole demonstrated a very favorable safety profile. The study found no significant changes in objective clinical parameters nor any subjective side effects that could be attributed to the drug [1]. While a mild, transient elevation in serum transaminases was observed in some subjects, it was not dose-related and resolved without clinical sequelae [1]. This contrasts sharply with the well-documented adverse effects of the comparator ethanol, which include central nervous system depression, hypoglycemia, and hepatotoxicity at therapeutic doses.

Safety Toxicity Clinical Trial Placebo-Controlled

High-Impact Application Scenarios for 4-Methylpyrazole Based on Quantitative Evidence


Primary Antidote for Confirmed Methanol or Ethylene Glycol Poisoning

4-Methylpyrazole is the definitive standard of care for managing methanol and ethylene glycol poisoning. Its high affinity for ADH (Ki = 0.09 µM) [1] ensures near-complete blockade of toxic metabolite formation at clinically achievable doses. The predictable pharmacokinetics, with a half-life of ~14.5 hours [2], and favorable safety profile demonstrated in clinical trials [3] make it a superior and more manageable choice compared to ethanol infusion.

Investigational Adjunct Therapy in High-Risk Acetaminophen (APAP) Overdose

Given its potent inhibition of CYP2E1 (IC50 = 1.8 µM) [4], 4-methylpyrazole is being investigated as an adjunct therapy for massive acetaminophen overdoses or cases presenting late after ingestion. By inhibiting CYP2E1, it may reduce the formation of the hepatotoxic metabolite NAPQI, particularly in situations where the standard antidote, N-acetylcysteine (NAC), may have reduced efficacy [5]. This represents a secondary, evidence-supported application stemming from its unique polypharmacology.

Tool Compound for In Vitro and In Vivo Studies of ADH and CYP2E1 Metabolism

In research settings, 4-methylpyrazole is a critical and highly validated tool compound for studying the roles of alcohol dehydrogenase and cytochrome P450 2E1 in metabolism. Its well-characterized and potent inhibition of these specific pathways (Ki for ADH = 0.09 µM [1]; IC50 for CYP2E1 = 1.8 µM [4]) allows researchers to effectively block these enzymes in cell culture or animal models, enabling the dissection of complex metabolic pathways and the investigation of ethanol metabolism and toxin-induced injury [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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